![molecular formula C15H9FN4S B2909303 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-96-4](/img/structure/B2909303.png)

3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

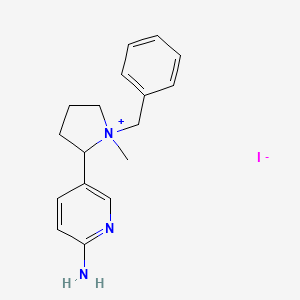

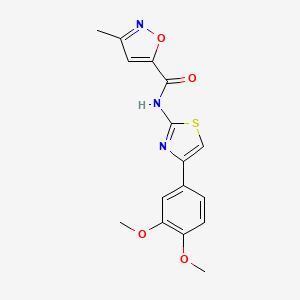

“3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound with the molecular formula C15H9FN4S . It is nearly planar, with respect to the [1,2,4]-triazolo [3,4- b ] [1,3,4]thiadiazole system . The fluorophenyl ring (C10—C15) form dihedral angles of 2.55 (6)° and the phenyl ring (C1—C6) form dihedral angles of 3.83 (3)° .

Molecular Structure Analysis

The crystal structure of the compound is orthorhombic, Pna 2 1 (no. 33), with a = 18.9361 (2) Å, b = 11.5248 (1) Å, c = 6.0142 (1) Å, V = 1312.52 (3) Å 3, Z = 4, Rgt(F) = 0.0263, wRref(F2) = 0.0706, T = 100 K .Scientific Research Applications

Antifungal Activity

This compound has been extensively applied in antifungal agents. Derivatives of 1,2,4-triazole have shown significant potential in inhibiting fungal growth and are being explored for their efficacy against various fungal pathogens .

Antitumor Activity

Research indicates that 1,2,4-triazole derivatives exhibit antitumor properties. They are being studied for their potential to inhibit the proliferation of cancer cells and could be used in the treatment of different types of cancers .

Antibacterial Activity

The antibacterial properties of 1,2,4-triazole derivatives are also well-documented. These compounds are being synthesized and tested against a range of bacterial infections .

Antiviral Activity

These derivatives have shown promise as antiviral agents. They are part of ongoing research to develop new treatments for viral infections .

Herbicidal Properties

The herbicidal application of 1,2,4-triazole derivatives is another area of interest. They are being explored for their potential use in controlling unwanted plant growth .

Insecticidal Properties

Lastly, these compounds have been used as insecticidal agents. Their effectiveness in pest control is being investigated to develop safer and more efficient insecticides .

Mechanism of Action

Target of Action

The primary target of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This interaction results in the disruption of the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain microorganisms .

Biochemical Pathways

The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The downstream effects of this inhibition include the disruption of protein synthesis and the growth of the microorganisms .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of fluorine, which can enhance the lipophilicity and thus the absorption of the compound .

Result of Action

The result of the compound’s action is the inhibition of the growth of microorganisms, such as Mycobacterium tuberculosis . This is due to the disruption of the shikimate pathway and the subsequent effects on protein synthesis .

Future Directions

The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . Natural products have proven to be an important source of new pesticide research and development due to their structural diversity, target specificity, unique mechanism, and low risk of drug resistance .

properties

IUPAC Name |

3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4S/c16-12-9-5-4-8-11(12)13-17-18-15-20(13)19-14(21-15)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTSQNHMWMOXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)

![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)

![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)